molecular formula C14H11FO B8519635 4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde

4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B8519635
M. Wt: 214.23 g/mol
InChI Key: MBJRAGFWKFGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position and a methyl group at the 2’ position, along with an aldehyde group at the 2 position. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production methods for 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NH3, catalysts like palladium or copper

Major Products

    Oxidation: 4’-Fluoro-2’-methyl-biphenyl-2-carboxylic acid

    Reduction: 4’-Fluoro-2’-methyl-biphenyl-2-methanol

    Substitution: 4’-Amino-2’-methyl-biphenyl-2-carbaldehyde

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the fluoro, methyl, and aldehyde groups allows for versatile applications in various fields of research and industry.

Properties

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

IUPAC Name

2-(4-fluoro-2-methylphenyl)benzaldehyde

InChI

InChI=1S/C14H11FO/c1-10-8-12(15)6-7-13(10)14-5-3-2-4-11(14)9-16/h2-9H,1H3

InChI Key

MBJRAGFWKFGUKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 20.36 g (79.8 mmol) (4′-fluoro-2′-methyl-biphenyl-2-ylmethylene)-isopropyl-amine in 110 ml 4N H2SO4 was heated at reflux for 6 h. After cooling to RT, the solution was extracted twice with 150 ml CH2Cl2. The combined organic layers were dried (Na2SO4), filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/hexane 1:1) to give 4′-fluoro-2′-methyl-biphenyl-2-carbaldehyde as a pale yellow oil.
Name
(4′-fluoro-2′-methyl-biphenyl-2-ylmethylene)-isopropyl-amine
Quantity
20.36 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.